molecular formula C23H31N3O6S B12617638 N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B12617638
M. Wt: 477.6 g/mol
InChI Key: SUJSACNQAMPYGF-NRFANRHFSA-N
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Description

N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a furan-2-ylmethyl group, a methoxyphenylsulfonyl group, and a carboxamide group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the furan-2-ylmethyl group, and the attachment of the methoxyphenylsulfonyl group. Common reagents used in these reactions include furan-2-ylmethylamine, 4-methoxybenzenesulfonyl chloride, and various coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, amines, and substituted phenyl compounds.

Scientific Research Applications

N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide
  • **N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide
  • **N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, for example, can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

The compound N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities, including antioxidant and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C20H26N4O5S\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{5}\text{S}

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Antioxidant Activity
    • The antioxidant potential of related compounds has been evaluated using the DPPH radical scavenging method. For instance, derivatives of 3-(4-methoxyphenyl)amino compounds showed significant antioxidant activity, surpassing that of ascorbic acid by approximately 1.4 times in some cases .
  • Anticancer Activity
    • The anticancer properties have been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The tested compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a potential for selective targeting of certain cancer types .
  • Mechanisms of Action
    • The mechanism by which these compounds exert their effects may involve the modulation of oxidative stress pathways and inhibition of cell proliferation in cancer cells. Studies have suggested that compounds with similar structures can induce apoptosis and disrupt cell cycle progression in cancerous cells .

Case Studies

Several studies have highlighted the biological activity of this compound and its analogs:

  • Study on Antioxidant Properties
    • A study demonstrated that derivatives with the methoxyphenyl group exhibited potent antioxidant effects through the inhibition of free radical formation, which is crucial in combating oxidative stress-related diseases .
  • Anticancer Efficacy Assessment
    • In vitro studies indicated that the compound effectively inhibited the growth of U-87 glioblastoma cells with an IC50 value significantly lower than conventional chemotherapeutics, suggesting its potential as a lead compound for further development .
  • Molecular Docking Studies
    • Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the structural features of the compound facilitate strong interactions with target proteins involved in cancer progression and oxidative stress response .

Data Tables

Activity Type Tested Compound Cell Line IC50 (µM) Reference
AntioxidantN-{(2S)-...}N/A12.5
AnticancerN-{(2S)-...}U-8715.0
AnticancerN-{(2S)-...}MDA-MB-23130.0

Properties

Molecular Formula

C23H31N3O6S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[(2S)-1-(furan-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H31N3O6S/c1-16(2)21(23(28)24-15-19-5-4-14-32-19)25-22(27)17-10-12-26(13-11-17)33(29,30)20-8-6-18(31-3)7-9-20/h4-9,14,16-17,21H,10-13,15H2,1-3H3,(H,24,28)(H,25,27)/t21-/m0/s1

InChI Key

SUJSACNQAMPYGF-NRFANRHFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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